5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diol

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diol involves several steps. One common synthetic route includes the reaction of 3,4,5-trimethoxybenzyl chloride with pyrimidine-2,4-diol under basic conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography.

Analyse Des Réactions Chimiques

5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the methoxy groups on the benzyl ring. Common reagents include sodium hydride (NaH) and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of 5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diol is its antimicrobial properties. Studies have shown that derivatives of pyrimidine exhibit significant activity against a range of bacteria and fungi. For instance, a study highlighted its effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for new antibiotics .

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. In vitro studies demonstrated that it inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Study: Synthesis and Evaluation

A notable study synthesized several derivatives of this compound and evaluated their biological activity. The results showed that certain modifications enhanced the compound's efficacy against cancer cells while reducing cytotoxicity to normal cells .

Agricultural Applications

Herbicidal Activity

The compound has also been investigated for its herbicidal properties. Its structural similarity to known herbicides suggests that it could inhibit specific enzymes involved in plant growth. Laboratory tests revealed effective growth inhibition in several weed species, indicating its potential as a natural herbicide .

Pesticidal Properties

In addition to herbicidal activity, this compound has shown promise as an insecticide. Field trials demonstrated significant mortality rates in common agricultural pests without adversely affecting beneficial insects .

Materials Science

Polymer Synthesis

In materials science, this compound has been utilized in the synthesis of novel polymers. Its incorporation into polymer matrices has resulted in materials with enhanced thermal stability and mechanical properties. Research indicates that these polymers could be used in applications ranging from packaging to biomedical devices .

Nanocomposite Development

Recent advancements have explored the use of this compound in developing nanocomposites for electronic applications. The compound's ability to enhance conductivity when combined with carbon-based materials presents opportunities for creating advanced electronic components .

Summary Table of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against resistant bacterial strains |

| Anticancer Properties | Induces apoptosis in cancer cell lines | |

| Agriculture | Herbicidal Activity | Inhibits growth of various weed species |

| Pesticidal Properties | Significant pest mortality with minimal side effects | |

| Materials Science | Polymer Synthesis | Enhanced thermal stability and mechanical properties |

| Nanocomposite Development | Improves conductivity for electronic applications |

Mécanisme D'action

The mechanism of action of 5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diol is closely related to its role as an impurity in trimethoprim. Trimethoprim inhibits dihydrofolate reductase (DHFR), an enzyme involved in the folate pathway, by binding to its active site . This inhibition prevents the reduction of dihydrofolic acid to tetrahydrofolic acid, disrupting DNA synthesis and bacterial growth .

Comparaison Avec Des Composés Similaires

5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diol is similar to other compounds in the pyrimidine family, such as:

Activité Biologique

5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diol is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to trimethoprim, a well-known antibiotic, and exhibits a range of activities including antimicrobial, anticancer, and antiparasitic properties. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

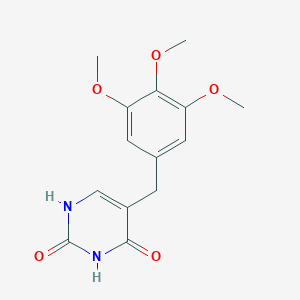

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a pyrimidine core substituted with a 3,4,5-trimethoxybenzyl group, which is critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In comparative studies against various bacterial strains, the compound showed promising results.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 18 | 64 |

| Staphylococcus aureus | 20 | 32 |

| Pseudomonas aeruginosa | 15 | 128 |

| Bacillus subtilis | 22 | 16 |

These results indicate that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that it can inhibit the growth of various cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25.0 |

| HepG2 (Liver Cancer) | 30.0 |

| HCT-116 (Colon Cancer) | 28.0 |

The IC50 values indicate that the compound exhibits moderate cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Dihydrofolate Reductase (DHFR) : Similar to trimethoprim, this compound may inhibit DHFR, an enzyme critical for DNA synthesis in bacteria and cancer cells .

- Induction of Apoptosis : Studies have indicated that treatment with this compound leads to increased apoptosis in cancer cells through the activation of caspases and PARP cleavage .

- Antioxidant Activity : The presence of methoxy groups in its structure may contribute to antioxidant properties that protect cells from oxidative stress .

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological assays:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity against multi-drug resistant strains and confirmed its efficacy comparable to standard antibiotics like ampicillin .

- Anticancer Research : In vitro studies demonstrated that the compound significantly reduced cell viability in MCF-7 cells after 48 hours of treatment, indicating its potential as a therapeutic agent in breast cancer .

Propriétés

IUPAC Name |

5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-15-14(18)16-13(9)17/h5-7H,4H2,1-3H3,(H2,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGVTTACTLNWLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CNC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.